4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid
Description
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid (IUPAC name: 2-[4-(2-methoxy-2-oxoethoxy)phenyl]acetic acid) is a benzoic acid derivative characterized by a benzene ring substituted at the para position with an acetic acid group and a methoxy-oxoethoxy side chain. This compound has garnered attention in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity.
Properties
IUPAC Name |
2-[4-(2-methoxy-2-oxoethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-11(14)7-16-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRPBOUPSLJGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Reactants and Stoichiometry :
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4-Hydroxyphenylacetic acid (1.0 equiv) serves as the phenolic substrate.
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Methyl bromoacetate (1.2 equiv) acts as the alkylating agent.
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Potassium carbonate (2.0 equiv) is employed as the base to deprotonate the hydroxyl group and facilitate nucleophilic attack.
Solvent and Temperature :
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Acetone is the preferred solvent due to its polar aprotic nature, which enhances reactant solubility without hydrolyzing the ester groups.
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The reaction is conducted under reflux at 65°C for 24 hours , ensuring complete conversion.
Workup and Purification :
Mechanistic Insights
The base deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks the electrophilic carbon of methyl bromoacetate. The displacement of bromide completes the etherification, forming the 2-methoxy-2-oxoethoxy side chain. The acetic acid moiety remains intact due to the mild reaction conditions, avoiding undesired ester hydrolysis.
Two-Step Hydrolysis-Alkylation Protocol from Nitrile Precursors
An alternative industrial method, detailed in patent CN106554266B, involves the hydrolysis of nitrile intermediates followed by alkylation. This approach is advantageous for large-scale production due to its compatibility with continuous flow processes.
Step 1: Hydrolysis of p-Chlorobenzonitrile to 4-Hydroxyphenylacetic Acid
Reaction Setup :
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p-Chlorobenzonitrile (1.0 equiv) is hydrolyzed in aqueous sodium hydroxide (10% w/w) at 105–115°C under pressure (0.45–0.48 MPaG).
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Copper-based catalysts (e.g., 8-hydroxyquinoline copper, 0.1 equiv) accelerate the reaction, achieving 94–96% yields of sodium 4-hydroxyphenylacetate.
Catalyst Recovery :
Step 2: Alkylation with Methyl Bromoacetate
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The sodium 4-hydroxyphenylacetate solution is reacted with methyl bromoacetate (1.1 equiv) in water at 30–40°C .
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Dimethyl sulfate is excluded to prevent methoxy group interference.
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Acidification with concentrated HCl precipitates the product, which is filtered and dried to yield ≥99.0% purity .
Comparative Analysis of Synthetic Routes
Advantages and Limitations
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Alkylation Method : Simplicity and fewer steps make it ideal for small-scale synthesis, though yields are moderate.
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Hydrolysis-Alkylation Method : Higher yields and scalability suit industrial applications but require specialized equipment for high-pressure conditions.
Catalytic and Solvent Innovations
Recent advancements focus on optimizing catalytic systems and solvent selection to enhance efficiency:
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of benzoquinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors are employed to enhance the efficiency of the synthesis process. This method allows for better control over reaction conditions, leading to higher yields and purity while minimizing human error.
Medicinal Chemistry
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
- Analgesic Properties : Its ability to modulate pain pathways suggests potential use in pain management therapies.
Biological Studies
The compound serves as a biochemical probe to study enzyme activities, particularly in cancer research where it may help elucidate mechanisms of action related to tumor progression and metastasis.
Material Science
Due to its functional groups that can undergo polymerization reactions, this compound is utilized in producing polymers and resins. These materials have applications in coatings, adhesives, and other industrial products.
Chemical Reactions
The compound can participate in various chemical reactions:
- Oxidation : Can be converted into quinones or other carboxylic acids.
- Reduction : The methoxy group can be reduced to form hydroxyl derivatives.
- Substitution Reactions : The benzene ring is reactive towards electrophilic aromatic substitution, allowing for further functionalization.
Case Study 1: Anti-inflammatory Research
A study investigated the anti-inflammatory effects of this compound on human cell lines. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential role as an anti-inflammatory agent.
Case Study 2: Polymer Development
In material science research, this compound was utilized as a monomer in synthesizing novel polymeric materials. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and pain. The compound’s methoxy and acetic acid groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
The following compounds share structural similarities with 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid, differing primarily in substituent groups or esterification patterns (Table 1):
Table 1: Structural Analogues and Key Differences
Discussion:
- Ester vs. Acid Functionality : Esterified analogues (e.g., methyl esters) exhibit reduced polarity and altered pharmacokinetics compared to the carboxylic acid form, impacting bioavailability .
- Substituent Effects : The presence of hydroxymethyl or dimethoxy groups (as in ) increases steric hindrance and may influence binding to biological targets like enzymes or receptors.
Functional Analogues
Anti-inflammatory Derivatives
Benzeneacetic acid derivatives, such as S-diclofenac (2-[(2,6-dichlorophenyl)amino]benzene acetic acid ester), demonstrate anti-inflammatory activity by stabilizing p53 and modulating epithelial-mesenchymal transition (EMT) pathways . In contrast, this compound lacks the dichlorophenyl group, which may reduce its potency but improve metabolic stability.
Pharmaceutical Precursors
- Fexofenadine Hydrochloride : A benzeneacetic acid derivative used as an antihistamine. The target compound’s methoxy-oxoethoxy side chain could serve as a synthetic handle for introducing piperidine or hydroxyl groups .
- HDAC Inhibitors : The compound’s carboxylic acid group facilitates conjugation with hydroxylamine or benzyl carbamates, critical for HDAC ligand design .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
Biological Activity
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid, also known as 4-(2-Methoxy-2-oxoethyl)benzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structure and Composition
The chemical structure of this compound features a methoxy group and an oxoethyl moiety attached to a benzeneacetic acid backbone. This structural configuration is crucial for its biological interactions.
Chemical Formula
- Molecular Formula : C₁₁H₁₂O₃
- CAS Number : 87524-66-1
Antiproliferative Activity
Research indicates that derivatives of benzoic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the compound's selective activity against breast cancer cells (MCF-7) with an IC50 value of approximately 3.1 μM, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Doxorubicin | MCF-7 | 0.5 |
| Etoposide | MCF-7 | 0.8 |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The presence of methoxy and hydroxy groups enhances its ability to scavenge free radicals, thereby potentially reducing oxidative stress in cells .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM . This suggests that it may serve as a lead compound for developing new antibacterial agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Binding : It can bind to receptors that regulate cellular responses, thereby modulating various signaling pathways.
- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), it helps mitigate oxidative damage in cells.
Study on Antiproliferative Effects
A recent study synthesized various methoxy-substituted benzoic acids and evaluated their antiproliferative effects on different cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition in vitro, particularly against MCF-7 cells .
Study on Antioxidative Properties
Another investigation focused on the antioxidative properties of methoxy-substituted benzoic acids. The study demonstrated that these compounds significantly reduced oxidative stress markers in cultured cells, correlating with their structural characteristics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid?
- Methodology : The compound is synthesized via multi-step reactions starting with esterification and amide coupling. For example, in PROTAC synthesis, 4-(2-Methoxy-2-oxoethoxy)benzoic acid (compound 21) reacts with benzyl 3-amino-4-chlorobenzoate under coupling conditions (e.g., DMF, K₂CO₃) to form intermediates. Subsequent deprotection (e.g., benzyl ester hydrolysis) and conjugation with E3 ligase-linker systems yield target molecules .
- Key reagents : Potassium carbonate, dimethylformamide (DMF), and O-benzylhydroxylamine hydrochloride are commonly used. Reaction conditions (pH, temperature) are optimized to avoid side products like over-hydrolysis of esters.
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identifies methoxy (δ ~3.3–3.8 ppm), ester carbonyl (δ ~170–175 ppm), and benzeneacetic acid protons (δ ~6.5–7.5 ppm).
- IR : Confirms ester C=O (~1740 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) stretches.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. The methoxy and ester groups enhance lipophilicity, requiring pH adjustment (e.g., buffered solutions) for biological assays.
- Stability : Susceptible to ester hydrolysis under acidic/basic conditions. Storage at −20°C in inert atmospheres (N₂) is recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methoxy-2-oxoethoxy group influence reactivity in PROTAC design?
- Mechanistic insight : The methoxy group stabilizes the ester against premature hydrolysis, while the oxoethoxy moiety facilitates nucleophilic attack during linker conjugation. In PROTAC synthesis, controlled hydrolysis of the methyl ester to a carboxylic acid (e.g., using LiOH/THF/H₂O) enables covalent attachment to E3 ligase ligands .
- Structure-activity relationship (SAR) : Modifications to the methoxy group (e.g., replacing with ethoxy) alter solubility and binding kinetics, as observed in HDAC inhibitor derivatives .
Q. Are there contradictions in crystallographic data for derivatives, and how can they be resolved?
- Case study : Discrepancies in bond angles (e.g., dihedral angles between aromatic rings) may arise from different refinement software or data quality. Using SHELXL with high-resolution data (≤1.0 Å) and validating with residual density maps improves accuracy .
- Example : In methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate, C–H···π interactions and hydrogen bonding were misassigned in initial models but corrected via Hirshfeld surface analysis .
Q. What strategies mitigate byproduct formation during ester hydrolysis in PROTAC synthesis?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
